molecular formula C11H16ClNO2 B1420853 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride CAS No. 1235439-72-1

4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride

Cat. No.: B1420853
CAS No.: 1235439-72-1
M. Wt: 229.7 g/mol
InChI Key: WVDPPCUJKRQZQQ-UHFFFAOYSA-N
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Description

4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride is a derivative of para-aminobenzoic acid (PABA) offered as a high-purity chemical for research applications. The compound serves as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical development, particularly for constructing more complex molecules with targeted biological activity. Its structure features a benzoic acid moiety substituted with a methyl(isopropyl)amino group at the para position, provided as a hydrochloride salt to enhance stability and solubility. As a PABA derivative, this compound is a versatile building block in organic synthesis. Researchers can utilize it in the development of novel chemical entities, where its molecular framework can be incorporated into potential drug candidates. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

IUPAC Name

4-[methyl(propan-2-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDPPCUJKRQZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-72-1
Record name Benzoic acid, 4-[methyl(1-methylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-72-1
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Record name 4-[methyl(propan-2-yl)amino]benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and isopropylamine.

    Reaction: Benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The resulting benzoic acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to form 4-[Methyl(propan-2-yl)amino]benzoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated amines.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
4-[Methyl(propan-2-yl)amino]benzoic acid HCl C11H14ClNO2 ~243 (estimated) -NH-CH(CH3)2, -COOH, HCl Para-substituted; hydrochloride salt
2-Methyl-3-[(propan-2-yl)amino]benzoic acid C11H15NO2 193.25 (free acid) -NH-CH(CH3)2, -COOH Meta-substituted; no salt form
4-[[(2R)-1-(2-Phenoxyethyl)piperidine-2-carbonyl]amino]benzoic acid HCl () C22H25ClN2O4 425.90 Piperidine ring, phenoxyethyl group Arthritis drug candidate; higher molecular weight
4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid HCl () C9H17ClN2O2 220.70 Cyclopropylmethyl group, butanoic acid Aliphatic chain; cyclopropane moiety
2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid HCl (CAS 1909305-45-8) C12H18ClNO3 259.73 Methoxy group, acetic acid core Acetic acid derivative; enhanced solubility

Key Observations :

  • Substituent Position : Para-substituted benzoic acids (e.g., target compound) are more common in drug design due to improved steric compatibility with biological targets compared to meta-substituted analogues .
  • Salt Form : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free acids, critical for pharmacokinetics .
  • Molecular Complexity : Piperidine-containing derivatives () show higher molecular weights and specialized applications (e.g., arthritis therapy), whereas simpler amines (e.g., target compound) serve as versatile intermediates .
Material Science
  • Benzoic acid derivatives with aminomethyl groups (e.g., 4-(Aminomethyl)-2-methylbenzoic acid HCl, ) are used as crosslinkers or ligands in polymer synthesis. The target compound’s isopropyl group may confer hydrophobicity for tailored material properties .

Biological Activity

4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride, also known by its chemical structure and various synonyms, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • CAS Number : 1235439-72-1
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. The compound is believed to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation pathways.

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-7 (breast cancer)TBD
This compoundHepG2 (liver cancer)TBD

The exact IC₅₀ values for this compound remain to be determined in specific studies, but related compounds have shown significant activity against various cancer lines.

Antimicrobial Activity

The antimicrobial properties of this compound are also under investigation. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The proposed mechanisms include:

  • Enzyme Inhibition : Inhibition of enzymes critical for microbial metabolism.
  • Receptor Binding : Interaction with cellular receptors that modulate survival and proliferation signaling pathways.
  • Oxidative Stress Induction : Increasing oxidative stress leading to cell death.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for its anticancer and antimicrobial activities.

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : A study evaluated the effects of thiazole derivatives, including analogs of this compound, on MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the compound significantly enhanced anticancer activity.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that substituents on the aromatic ring could drastically affect biological activity. Electron-withdrawing groups were found to enhance potency against cancer cells.

Q & A

Basic: What synthetic routes are optimized for preparing 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride, and how can reaction efficiency be validated?

The synthesis typically involves coupling benzoic acid derivatives with isopropylamine under acidic or basic catalysis. For example, 4-(propan-2-ylamino)benzoic acid (structurally analogous) is synthesized via amidation using strong acids (e.g., HCl) to drive the reaction . Validation steps include:

  • Purity assessment : Use HPLC with UV detection (e.g., Chromolith® columns for high-resolution separation) .
  • Yield optimization : Monitor reaction parameters (temperature, stoichiometry) via TLC or in-situ FTIR to track intermediate formation .
  • Salt formation : Confirm hydrochloride salt precipitation via pH titration and elemental analysis .

Advanced: How can computational methods improve reaction design for this compound’s derivatives?

Modern approaches integrate quantum chemical calculations (e.g., reaction path searches) to predict intermediates and transition states. For instance:

  • Reaction modeling : Use density functional theory (DFT) to simulate the amidation mechanism, identifying energy barriers and optimal catalyst systems .
  • Process simulation : Apply Aspen Plus® to model large-scale synthesis, optimizing solvent selection and reactor design (e.g., continuous flow vs. batch) .
  • Data feedback : Combine experimental results (e.g., NMR kinetics) with machine learning to refine computational predictions .

Basic: What analytical techniques are critical for characterizing structural and spectral properties?

  • Structural confirmation :
    • NMR : Analyze 1H^1H/13C^{13}C spectra to verify the methyl-isopropylamino group and aromatic substitution pattern .
    • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bending in hydrochloride salts) .
  • Purity profiling :
    • HPLC-MS : Detect impurities (e.g., unreacted starting materials) using C18 columns and ESI ionization .
    • KF titration : Quantify residual moisture (<0.5% for hygroscopic hydrochloride salts) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., AMPK activation vs. cytotoxicity) may arise from:

  • Experimental variables :
    • Cell line specificity (e.g., HEK293 vs. HepG2) and incubation time .
    • Solvent effects (DMSO concentration ≤0.1% to avoid artifacts) .
  • Data normalization :
    • Use internal standards (e.g., LY2409881 hydrochloride as a reference for kinase assays) .
    • Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from noise .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
    • Store at -20°C in airtight containers to prevent hydrolysis .
  • Waste disposal :
    • Neutralize hydrochloride residues with NaHCO3_3 before aqueous disposal .

Advanced: How can researchers leverage this compound’s structural motifs for material science applications?

  • Coordination polymers : Incorporate the benzoic acid moiety into metal-organic frameworks (MOFs) via carboxylate-metal bonding, enhancing thermal stability .
  • Surface functionalization : Graft the methyl-isopropylamino group onto silica nanoparticles for pH-responsive drug delivery systems .
  • Spectroscopic tagging : Use the aromatic core as a fluorophore in bioimaging probes, validated via fluorescence lifetime assays .

Basic: What regulatory standards apply to pharmaceutical-grade synthesis of this compound?

  • Pharmacopeial compliance : Follow USP-NF guidelines for impurity thresholds (e.g., ≤0.15% for any single unknown impurity) .
  • Method validation : Demonstrate HPLC method robustness per ICH Q2(R1) criteria (precision, linearity, LOD/LOQ) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based surfactants to enhance solubility without cytotoxicity .
  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) for improved dissolution profiles .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles, characterized by dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride
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4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.